Lymphoscan

Catalog No.
S652069
CAS No.
1345-04-6
M.F
S3Sb2
M. Wt
339.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lymphoscan

CAS Number

1345-04-6

Product Name

Lymphoscan

IUPAC Name

sulfanylidene(sulfanylidenestibanylsulfanyl)stibane

Molecular Formula

S3Sb2

Molecular Weight

339.7 g/mol

InChI

InChI=1S/3S.2Sb

InChI Key

IHBMMJGTJFPEQY-UHFFFAOYSA-N

SMILES

S=[Sb]S[Sb]=S

Synonyms

bectumomab, IMMU-LL2-Fab, LymphoSCAN, MAb LL2 (EPB2), monoclonal antibody IMMU-LL2-Fab

Canonical SMILES

S1[Sb]2S[Sb]3S[Sb]1S[Sb](S2)S3

Lymphoscan is a radiopharmaceutical compound primarily used in nuclear medicine for lymphatic imaging. It is employed in lymphoscintigraphy, a diagnostic procedure that visualizes the lymphatic system to detect abnormalities, such as cancer metastasis or lymphedema. The compound is typically composed of a radioactive isotope, usually Technetium-99m, which is complexed with a ligand that facilitates its accumulation in lymph nodes. This accumulation allows for the imaging of lymphatic drainage patterns and the identification of sentinel lymph nodes, which are critical in cancer staging and treatment planning.

  • Bectumomab binds to a specific antigen (a foreign molecule) on the surface of B-cells [].
  • This binding is then detected through the attached radioactive isotope, technetium-99m (Tc-99m), using gamma scintigraphy imaging [].
  • The image helps visualize the lymphatic system, particularly the lymph nodes, which play a crucial role in the immune system and can be affected by diseases like non-Hodgkin's lymphoma [, ].
  • Bectumomab, like any radiopharmaceutical, carries a low-level radiation risk [].
  • Pregnant and breastfeeding women are typically advised against undergoing lymphoscintigraphy with Bectumomab due to potential risks to the developing fetus or infant [].

The primary chemical reaction involving Lymphoscan occurs during the radiolabeling process, where Technetium-99m is coordinated to the ligand. This reaction can be represented as follows:

Ligand+Technetium 99mTechnetium 99m Ligand Complex\text{Ligand}+\text{Technetium 99m}\rightarrow \text{Technetium 99m Ligand Complex}

In this reaction, the ligand serves as a chelator that stabilizes the Technetium ion, allowing it to be injected into the body without significant degradation. The stability of this complex is crucial for effective imaging, as it ensures that the radiopharmaceutical remains intact until it reaches the target lymphatic tissues.

Lymphoscan exhibits specific biological activity due to its ability to bind selectively to lymphatic tissues. Upon injection, the compound travels through the lymphatic system and accumulates in sentinel lymph nodes. The emitted gamma radiation from Technetium-99m can be detected using gamma cameras, producing scintigrams that reveal functional information about lymphatic drainage and potential pathological conditions. This capability makes Lymphoscan invaluable in oncology for assessing lymph node involvement in cancers such as breast and melanoma.

The synthesis of Lymphoscan involves several steps:

  • Preparation of the Ligand: The ligand used for Technetium-99m coordination must be synthesized or obtained. Common ligands include those that can form stable complexes with Technetium ions.
  • Radiolabeling: The ligand is mixed with a solution containing Technetium-99m, typically derived from a molybdenum-99 generator. Under controlled conditions (pH, temperature), Technetium ions are reduced and complexed with the ligand.
  • Purification: The resulting Technetium-99m-ligand complex is purified to remove unbound Technetium and other impurities, ensuring that only the desired radiopharmaceutical is used for imaging.
  • Quality Control: Final products undergo quality control tests to confirm their purity, stability, and radioactivity levels before clinical use.

Lymphoscan has several critical applications in medical diagnostics:

  • Sentinel Lymph Node Mapping: It is used extensively in cancer surgeries to identify sentinel lymph nodes for biopsy.
  • Assessment of Lymphedema: Lymphoscan helps evaluate blockages or abnormalities in the lymphatic system.
  • Preoperative Planning: Surgeons utilize images from Lymphoscan to plan surgical approaches based on lymphatic drainage patterns.
  • Monitoring Treatment Response: It can be employed to assess how well treatments are working by visualizing changes in lymphatic function over time.

Studies have explored various interactions of Lymphoscan with biological tissues and other compounds. Notably:

  • Allergic Reactions: Some patients may experience hypersensitivity reactions due to its chemical similarity to dextran, necessitating caution during administration .
  • Comparative Efficacy: Research has indicated that Lymphoscan has high sensitivity and specificity for detecting malignancies compared to other imaging modalities .

Several compounds are similar to Lymphoscan in their use for imaging or therapeutic purposes. Here are some notable examples:

Compound NameMain UseUnique Features
LymphoseekSentinel lymph node mappingUses a different radioactive isotope (Technetium-99m)
Indocyanine GreenFluorescent imagingNon-radioactive; relies on fluorescence properties
Gallium-68 CitratePET imagingUsed primarily for tumor localization
Methylene BlueSurgical dyeNon-radioactive; used for visualizing tissue structures

Lymphoscan's uniqueness lies in its specific application for nuclear medicine imaging of the lymphatic system using Technetium-99m, which provides detailed insights into lymphatic function and disease states not easily achieved by other compounds.

GHS Hazard Statements

Aggregated GHS information provided by 266 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 266 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 263 of 266 companies with hazard statement code(s):;
H302 (96.2%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (96.2%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (87.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

1345-04-6

Associated Chemicals

Antimony ion (3+);23713-48-6

Wikipedia

Antimony(III) sulfide

Methods of Manufacturing

Amorphous Sb2S3 can be prepared by treating an SbCl3 solution with H2S or sodium thiosulfate, or by heating metallic antimony or antimony trioxide with sulfur.
Occurs in nature as black crystalline stibnite; As precipitated from solutions of salt of antimony, the trisulfide is an orange-red precipitate, which is filtered, dried, and ground.

General Manufacturing Information

Antimony sulfide (Sb2S3): ACTIVE
Antimony can be trivalent or pentavalent in compounds. Both exist in antimony(IV) oxide, Sb2O4, and presumably in the deep violet haloantimonates (IV), such as Cs2(SbCl6). The pentavalent compounds, as well as most of the trivalent ones, are hydrolyzed by water to form antimony salts, e.g., SbOCl, and hydrated oxides. The only halides of antimony that have any industrial significance are the chlorides and fluorides. /Antimony compounds/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place. Keep in a dry place. Storage class (TRGS 510): Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types